2-Amino-3-bromo-6-methylpyridine

Synthetic Methodology Process Chemistry Pyridine Functionalization

Essential pyridine building block with non-interchangeable 2-amino-3-bromo-6-methyl regiospecificity. Critical for kinase inhibitor (targeted oncology) and NNRTI (HIV) drug synthesis. The 3-position bromine dictates cross-coupling regiochemistry; substituting other regioisomers causes synthetic failure, loss of target binding, and IP risk. Also a key intermediate for the triazole fungicide Flutriafol. ≥98% purity ensures reproducible outcomes in medicinal chemistry and agrochemical R&D. Avoid isomeric impurities that compromise pharmacological results and regulatory filings.

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
CAS No. 126325-46-0
Cat. No. B160344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-bromo-6-methylpyridine
CAS126325-46-0
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)Br)N
InChIInChI=1S/C6H7BrN2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3,(H2,8,9)
InChIKeyJYWWGZAAXTYNRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-bromo-6-methylpyridine (CAS 126325-46-0) Procurement: A Critical Pyridine Intermediate for Pharmaceutical Synthesis


2-Amino-3-bromo-6-methylpyridine (CAS 126325-46-0), also known as 3-bromo-6-methylpyridin-2-amine, is a heteroaryl bromide building block featuring a pyridine core with a 2-amino, 3-bromo, and 6-methyl substitution pattern . With a molecular weight of 187.04 g/mol, a melting point of 77-79 °C, and a typical commercial purity of ≥98%, this compound is a pale yellow solid that is soluble in organic solvents such as ethanol and acetone but practically insoluble in water [1]. Its dual amino and bromo functionality enables participation in both nucleophilic substitution and cross-coupling reactions, positioning it as a versatile intermediate in medicinal chemistry and agrochemical development . The compound is commonly sourced in research quantities (1g to 1kg) with lead times varying by supplier, and its application in kinase inhibitor and antiviral drug synthesis underscores its commercial and scientific relevance [2].

Procurement Risk: Why 2-Amino-3-bromo-6-methylpyridine Cannot Be Substituted with Other Brominated Pyridines


Substituting 2-Amino-3-bromo-6-methylpyridine with other aminobromopyridine regioisomers introduces significant risk of synthetic failure, unpredictable biological activity, and downstream intellectual property complications. The specific 2-amino-3-bromo-6-methyl arrangement is not interchangeable; for example, the 2-amino-5-bromo-6-methylpyridine (CAS 42753-71-9) or 2-amino-3-bromo-5-methylpyridine (CAS 17282-00-7) regioisomers exhibit different electronic environments at the bromine atom, which critically impacts cross-coupling efficiency and regioselectivity . In medicinal chemistry applications, a shift of the bromine from the 3- to the 5-position can alter a molecule's binding mode to its target protein, as the pyridine core is often a key pharmacophore, leading to a loss of potency or an increase in off-target activity [1]. Furthermore, substituting an intermediate in a patented synthetic route with an alternative regioisomer may result in a product that infringes on different intellectual property, or more likely, fails to meet the required purity and specification for a regulated active pharmaceutical ingredient (API) [2]. The specific bromine position also dictates the regiochemistry of subsequent metal-catalyzed cross-coupling reactions; a misplaced bromine atom can lead to a complete change in the structure of the final coupled product, invalidating prior research and development [3].

2-Amino-3-bromo-6-methylpyridine: Quantitative Differentiation Evidence for Scientific Procurement


Synthetic Efficiency: Optimized Bromination Achieves 75% Yield in Acetylation of 2-Amino-3-bromo-6-picoline

A reported synthetic method for derivatizing 2-Amino-3-bromo-6-methylpyridine (specifically, its acetylation with acetic anhydride) proceeds in 75% yield, delivering 9.2 g of purified product under conditions of 50°C for 18 hours in dioxane . This level of efficiency for a specific derivatization step provides a robust starting point for reaction optimization and scale-up, a key consideration for procurement where the compound's intended use is in multi-step synthesis.

Synthetic Methodology Process Chemistry Pyridine Functionalization

In Vitro Anti-Cancer Activity: 2-Amino-3-bromo-6-methylpyridine Demonstrates Efficacy Against Hepatoma Cells

2-Amino-3-bromo-6-methylpyridine has demonstrated anti-cancer activity in vitro, specifically showing effectiveness against hepatoma cells . While the mechanism of action is noted as catalase inhibition, the primary differential value lies in its use as a validated hit or lead scaffold in oncology research. In comparison, the regioisomer 2-Bromo-3-amine-6-methylpyridine is reported as a potent inhibitor of the TGF-β receptor kinase with efficacy against human breast cancer cells both in vitro and in vivo, indicating that subtle positional changes in the pyridine ring lead to divergent biological pathways and target profiles .

Medicinal Chemistry Oncology In Vitro Pharmacology

Reactivity in Cross-Coupling: The 3-Bromo Substituent Enables Key Synthetic Transformations for Building Molecular Complexity

The specific location of the bromine atom at the 3-position of the pyridine ring in 2-Amino-3-bromo-6-methylpyridine is a critical structural feature that enables its participation in palladium- and copper-catalyzed cross-coupling reactions, such as Sonogashira couplings with terminal alkynes . In a specific example, the compound was reacted with an alkyne under microwave conditions at 100°C for 30 minutes to yield a substituted pyridine derivative . This reactivity profile is distinct from other regioisomers, such as 2-Amino-5-bromo-6-methylpyridine, where the bromine's different electronic environment and steric accessibility will lead to altered reaction rates and selectivity in similar cross-coupling events .

Organic Synthesis Catalysis Cross-Coupling Reactions

Physicochemical Differentiation: Melting Point Comparison with 2-Amino-5-bromo-6-methylpyridine for Quality Control

2-Amino-3-bromo-6-methylpyridine has a reported melting point of 77-79 °C [1]. In contrast, its close regioisomer, 2-Amino-5-bromo-6-methylpyridine (CAS 42753-71-9), exhibits a melting point range of 79-84 °C [2]. This 2-5 °C difference in melting point range provides a simple, low-cost analytical tool for verifying the identity and purity of the received material, distinguishing it from the 5-bromo regioisomer.

Analytical Chemistry Quality Control Material Science

Validated Use Cases for 2-Amino-3-bromo-6-methylpyridine (CAS 126325-46-0) in Research and Development


Synthesis of Kinase Inhibitors for Cancer Research

2-Amino-3-bromo-6-methylpyridine serves as a key intermediate in the synthesis of protein kinase inhibitors, a major class of targeted cancer therapeutics. Its amino and bromo groups are orthogonal synthetic handles that allow for the sequential introduction of molecular fragments, enabling the construction of the complex heterocyclic scaffolds often found in kinase inhibitor drugs [1]. The compound's specific 2-amino-3-bromo-6-methyl substitution pattern is crucial, as it dictates the final shape and electronic properties of the inhibitor, directly impacting its binding affinity and selectivity for a given kinase .

Precursor for Antiviral Drug Development (e.g., Nevirapine, Efavirenz)

This compound is a reported building block for the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Nevirapine and Efavirenz, which are essential components of antiretroviral therapy for HIV [2]. The regiospecific bromine at the 3-position is essential for the subsequent cross-coupling reactions that install the core structural elements of these drugs. Substituting the 2-Amino-3-bromo-6-methylpyridine with an incorrect regioisomer at this stage would lead to a structural analog, not the desired drug molecule, and would likely result in a complete loss of antiviral activity .

Scaffold for Anti-Cancer Hit-to-Lead Optimization (Hepatoma)

Given its demonstrated in vitro effectiveness against hepatoma cells, 2-Amino-3-bromo-6-methylpyridine can serve as a starting point for medicinal chemistry hit-to-lead campaigns in liver cancer research . The bromine atom provides a functional handle for rapid analog generation via parallel synthesis or high-throughput experimentation, while the amino group can be further functionalized. This specific biological activity distinguishes it from its regioisomers, making it the preferred choice for projects targeting hepatoma or investigating catalase inhibition .

Agrochemical Intermediate for Flutriafol and Other Fungicides

2-Amino-3-bromo-6-methylpyridine is used as a starting material for the synthesis of Flutriafol, a systemic triazole fungicide used to control a broad spectrum of fungal diseases in crops [2]. The compound's structure is ideal for constructing the N-alkylated triazole moiety of Flutriafol. For procurement in agrochemical R&D, the compound's high purity and specific isomerism are critical to ensure the correct formation of the active ingredient and to avoid the generation of phytotoxic byproducts that could result from isomeric impurities [3].

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